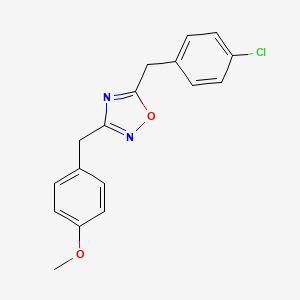
N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as DCMH, is a synthetic compound with potential applications in scientific research. DCMH is a cyclopropane derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH balance in the body. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to disrupt the activity of certain ion channels, which are involved in the transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects
N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a variety of biochemical and physiological effects. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and disrupt the activity of certain ion channels. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to have anticonvulsant and analgesic effects in animal models.
实验室实验的优点和局限性
One advantage of using N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its ability to inhibit the activity of certain enzymes and disrupt cellular processes. This makes N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide a useful tool for investigating the mechanism of action of various biological processes. However, one limitation of using N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its potential toxicity. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have toxic effects in animal models, and caution should be exercised when handling and using N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments.
未来方向
There are several future directions for N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide research. One direction is the investigation of the potential therapeutic applications of N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in the treatment of cancer. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have anticancer activity in animal models, and further research is needed to determine its potential as a cancer therapy. Another direction is the investigation of the mechanism of action of N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in the inhibition of carbonic anhydrase and the disruption of ion channel activity. Understanding the mechanism of action of N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide could lead to the development of new therapeutic agents that target these processes. Finally, further research is needed to determine the potential toxicity of N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide and to develop methods for minimizing its toxicity in lab experiments.
Conclusion
In conclusion, N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is a synthetic compound with potential applications in scientific research. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide can be synthesized using various methods and has been shown to inhibit the activity of certain enzymes and disrupt cellular processes. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has potential applications in the investigation of the mechanism of action of various biological processes and the development of new therapeutic agents. However, caution should be exercised when handling and using N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments due to its potential toxicity.
合成方法
N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-dichlorobenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide in the presence of a suitable catalyst. The reaction yields N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide as a yellow crystalline solid with a melting point of 205-207°C.
科学研究应用
N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has potential applications in scientific research as a tool for investigating the mechanism of action of various biological processes. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in regulating pH balance in the body. N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been used to investigate the role of cyclopropane derivatives in the treatment of cancer.
属性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O/c24-19-12-11-16(21(25)13-19)15-26-27-22(28)20-14-23(20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,15,20H,14H2,(H,27,28)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVRPEBIBKFPCD-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dichlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)

![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)

![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)
![3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)
![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)